4-(1-Amino-2-hydroxyethyl)benzonitrile

Asymmetric Catalysis Chiral Resolution Stereochemistry

4-(1-Amino-2-hydroxyethyl)benzonitrile (CAS 1270478-99-3) is a bifunctional chiral intermediate combining a primary amine and secondary hydroxyl group on a para-substituted benzonitrile core. The (R)-enantiomer (CAS 943731-73-5) delivers 5-fold greater ATGL inhibition (IC50 10 µM vs 50 µM), making it essential for lipid metabolism screening. The (S)-enantiomer (CAS 1213093-02-7) is the key chiral precursor for (S)-propranolol and related β-blockers. With CNS drug-like properties (TPSA 70.04 Ų, LogP 0.55, MW 162.19), the free base is ideal for neurological lead optimization. Ortho- and meta-substituted analogs exhibit diminished activity—specify enantiomer at procurement for target-specific programs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B15324292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-2-hydroxyethyl)benzonitrile
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(CO)N
InChIInChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(11)6-12/h1-4,9,12H,6,11H2
InChIKeyQTSZAQXPEBIDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Amino-2-hydroxyethyl)benzonitrile: Chiral Benzonitrile Building Block for Asymmetric Synthesis and Drug Discovery


4-(1-Amino-2-hydroxyethyl)benzonitrile (CAS: 1270478-99-3 for racemate) is a chiral benzonitrile derivative containing both a primary amine and a secondary hydroxyl group on a two-carbon chain attached to the para-position of the aromatic ring. The compound exists as two enantiomers—(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile (CAS: 1213093-02-7) and (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile (CAS: 943731-73-5)—each with distinct stereochemical and biological properties . Its bifunctional nature makes it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry programs targeting lipid metabolism and adrenergic signaling [1].

Why Generic Substitution of 4-(1-Amino-2-hydroxyethyl)benzonitrile Isomers Fails in Research


Generic substitution with positional isomers (ortho- or meta-substituted analogs) or enantiomers leads to divergent biological activity, synthetic utility, and physicochemical properties. Positional isomerism profoundly impacts molecular recognition: para-substitution maintains linear geometry optimal for certain enzyme pockets, while ortho- and meta-substituents introduce steric clashes that abrogate binding [1]. Enantiomeric configuration dictates potency: (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile exhibits 5-fold greater ATGL inhibition (IC50 = 10 µM) compared to its (S)-enantiomer (IC50 = 50 µM) . The free base versus hydrochloride salt form further alters solubility, stability, and compatibility with synthetic protocols, rendering interchangeability impractical without validation .

Quantitative Differentiation Evidence for 4-(1-Amino-2-hydroxyethyl)benzonitrile Procurement Decisions


Enantiomeric Purity and Configurational Fidelity in Asymmetric Synthesis

The (S)-enantiomer of 4-(1-Amino-2-hydroxyethyl)benzonitrile achieves a minimum purity of 97% and an enantiomeric excess (ee) exceeding 95% via asymmetric synthesis using chiral oxazaborolidine catalysts . In contrast, the (R)-enantiomer is typically supplied at 95% purity . This 2-percentage-point purity differential, combined with defined stereochemistry (specific rotation available upon request), ensures reproducibility in stereoselective transformations where racemic or lower-purity material would yield confounding results.

Asymmetric Catalysis Chiral Resolution Stereochemistry

Positional Isomerism Dictates Binding Affinity and Synthetic Utility

The para-substitution pattern of 4-(1-Amino-2-hydroxyethyl)benzonitrile confers distinct molecular geometry essential for certain biological targets. In β2-adrenergic receptor agonist programs, para-substituted derivatives demonstrate target engagement, whereas ortho- and meta-substituted analogs (e.g., 2-(1-amino-2-hydroxyethyl)benzonitrile and 3-(1-amino-2-hydroxyethyl)benzonitrile) exhibit markedly reduced or abolished activity due to steric hindrance disrupting the pharmacophore [1][2]. Mass spectrometric fragmentation patterns also cleanly differentiate these isomers, providing a built-in analytical quality control marker [3].

Structure-Activity Relationship Positional Isomerism Medicinal Chemistry

Enantiomer-Specific ATGL Inhibition Potency Guides Target Selection

The (R)-enantiomer of 4-(1-Amino-2-hydroxyethyl)benzonitrile inhibits adipose triglyceride lipase (ATGL) with an IC50 of approximately 10 µM, demonstrating 5-fold higher potency than the (S)-enantiomer (IC50 = 50 µM) . This stereochemistry-dependent activity underscores the importance of enantiopure procurement for lipid metabolism research and potential therapeutic development targeting metabolic disorders.

ATGL Inhibition Lipid Metabolism Enantioselectivity

Solubility and Salt Form Selection Impacts Downstream Processing

The hydrochloride salt form (CAS: 1391444-34-0 for (S)-enantiomer) provides significantly enhanced aqueous solubility compared to the free base. While quantitative solubility values are vendor-specific and not standardized, the hydrochloride salt is universally described as 'water-soluble' or 'enhanced solubility' , whereas the free base (CAS: 1213093-02-7) exhibits a calculated LogP of 0.55, indicating moderate lipophilicity . The free base offers a calculated polar surface area (TPSA) of 70.04 Ų, suggesting blood-brain barrier permeability potential .

Salt Selection Solubility Enhancement Formulation

Chiral Building Block for β-Blocker Intermediate Synthesis

4-(1-Amino-2-hydroxyethyl)benzonitrile serves as a critical chiral building block in the synthesis of β-blocker pharmaceuticals, particularly (S)-propranolol and related aryloxypropanolamine derivatives . The compound's chiral 1-amino-2-hydroxyethyl moiety maps directly onto the essential pharmacophore of β-adrenergic receptor antagonists. In contrast, achiral analogs or alternative amino alcohols lacking the benzonitrile core fail to generate the required aryl ether linkage during downstream synthetic steps, limiting their utility in this specific application [1].

β-Blocker Synthesis Chiral Intermediate Asymmetric Synthesis

Computationally Predicted Drug-Like Properties Favor CNS Penetration

4-(1-Amino-2-hydroxyethyl)benzonitrile exhibits computationally favorable drug-like properties: a molecular weight of 162.19 g/mol, calculated LogP of 0.72 (or 0.55 depending on calculation method), topological polar surface area (TPSA) of 66.48-70.04 Ų, and 2 hydrogen bond donors with 3 acceptors [1]. The low TPSA (<90 Ų) and moderate LogP (0-3 range) collectively predict blood-brain barrier permeability, positioning this compound as a suitable scaffold for CNS-targeted drug discovery [1]. In comparison, the hydrochloride salt form exhibits altered physicochemical properties (MW 198.65 g/mol) that reduce predicted CNS penetration, highlighting the importance of form selection for specific applications .

Drug-Likeness Blood-Brain Barrier CNS Drug Discovery

Optimal Research and Industrial Application Scenarios for 4-(1-Amino-2-hydroxyethyl)benzonitrile


Enantioselective ATGL Inhibitor Development for Metabolic Disorders

The 5-fold potency difference between (R)- and (S)-enantiomers (IC50 10 µM vs. 50 µM) makes the (R)-enantiomer the preferred choice for ATGL-targeted programs in lipid metabolism research . Researchers should procure the (R)-enantiomer specifically for primary screening to avoid false negatives and unnecessary concentration escalation. The (S)-enantiomer may serve as a negative control or for comparative stereochemistry studies.

Asymmetric Synthesis of β-Blocker Pharmaceuticals

The (S)-enantiomer serves as a key chiral intermediate for the synthesis of (S)-propranolol and related β-blockers, where the stereochemistry is essential for selective adrenergic receptor blockade . The free base form (CAS 1213093-02-7) is preferred for downstream etherification reactions due to its compatibility with organic solvents, while the hydrochloride salt may be used for aqueous work-up steps .

CNS-Targeted Drug Discovery Scaffold Optimization

The free base form, with its predicted blood-brain barrier permeability (TPSA 66.48-70.04 Ų, LogP 0.55-0.72), is ideally suited as a starting scaffold for CNS drug discovery programs . The compound's molecular weight (162.19 g/mol) and hydrogen bond donor/acceptor counts (2/3) align with CNS drug-likeness guidelines, making it a rational choice for fragment-based or lead optimization campaigns targeting neurological disorders.

Structure-Activity Relationship Studies of Positional Isomers

The para-substituted benzonitrile core provides a defined geometry for SAR studies of β2-adrenergic and D2 receptor modulators, where ortho- and meta-substituted analogs show diminished activity . Researchers should procure the para-isomer specifically for establishing baseline activity in new chemical series, using ortho- and meta-isomers as comparative controls to validate target engagement hypotheses.

Quote Request

Request a Quote for 4-(1-Amino-2-hydroxyethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.